Helional

Catalog No.
S595104
CAS No.
1205-17-0
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helional

CAS Number

1205-17-0

Product Name

Helional

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanal

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3

InChI Key

BOPPSUHPZARXTH-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=O

Solubility

Insoluble
soluble (in ethanol)

Synonyms

α-Methyl-1,3-benzodioxole-5-propanal; 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal; 2-Methyl-3-(3,4-methylenedioxyphenyl)propionaldehyde; 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal; Heliobouquet; Heliofresh; Heliogan; Helional; Helipropanal; NSC

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=O

Helional, chemically known as 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, is an aromatic aldehyde with a distinctive floral and ozonic scent. It is commonly utilized in the fragrance industry for its fresh and uplifting notes, often found in marine and fruity accords. Helional was first synthesized in 1958 and has since become a staple in perfumery, particularly for creating light and airy compositions .

Helional does not have a known role in biological systems. Its primary function is as a fragrance ingredient, interacting with olfactory receptors in the nose to produce a pleasant scent.

Helional is generally considered safe for use in cosmetic applications when used within recommended concentrations []. However, some safety concerns exist:

  • Skin Irritation: Studies suggest Helional may cause mild skin irritation in some individuals.
  • Eye Irritation: It can also cause eye irritation upon direct contact.

Precursor for psychoactive substances:

Helional has been identified as a potential precursor for the synthesis of some psychoactive substances, including methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), often referred to as "ecstasy" . This has led to increased scrutiny and potential regulation of helional in some countries due to concerns about its diversion for illicit purposes. However, it's important to note that the synthesis of these substances from helional requires specialized knowledge and equipment, and its presence does not necessarily indicate illegal activity.

Environmental studies:

Helional, due to its specific structure, can be used as a marker compound in environmental studies . Its presence in water samples can indicate potential contamination from sources such as wastewater treatment plants or the use of fragranced personal care products. This information can be valuable for researchers studying the fate and transport of organic pollutants in the environment.

Olfactory research:

Helional's distinct and pleasant odor has made it a subject of research in the field of olfaction, the study of smell. Researchers have investigated how the human olfactory system perceives helional and how it interacts with other odor molecules . This knowledge can be helpful in understanding the complex mechanisms of olfaction and developing new fragrance ingredients with specific odor profiles.

, primarily involving its aldehyde functional group. Notable reactions include:

  • Hydrogenation: The unsaturated double bond in Helional can be selectively hydrogenated to yield saturated derivatives.
  • Aldol Condensation: Helional can participate in aldol condensation reactions, often forming larger molecules by reacting with other carbonyl compounds .
  • Schiff Base Formation: It can react with amines to form Schiff bases, which may alter its scent profile over time .

Research indicates that Helional exhibits certain biological activities, including:

  • Antimicrobial Properties: Some studies suggest that Helional possesses antimicrobial effects, making it a potential candidate for use in personal care products .
  • Sensory Effects: Its olfactory properties can influence mood and well-being, contributing to its widespread use in aromatherapy and perfumery .

Helional can be synthesized through several methods:

  • Aldol Condensation: The most common method involves the crossed aldol condensation of piperonal (heliotropin) with propanal, followed by selective hydrogenation of the resulting alkene .
  • Hydrodechlorination Reaction: Another method involves hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde using heterogeneous catalysts such as rhodium or palladium supported on alumina .
  • Claisen-Schmidt Condensation: This method utilizes exchange resins to facilitate the condensation reaction between appropriate substrates .

Helional is primarily used in:

  • Perfumery: It is a key ingredient in various fragrances, especially those aiming for fresh or aquatic notes.
  • Personal Care Products: Its pleasant scent makes it suitable for soaps, detergents, and other cosmetic formulations.
  • Functional Fragrance: Often included in products designed to enhance olfactory appeal without overwhelming the senses .

Studies have shown that Helional can interact with other fragrance components, affecting both its stability and scent profile:

  • Formation of Schiff Bases: Interaction with Methyl Anthranilate can lead to the formation of colored Schiff bases over time, which may alter the appearance and fragrance of products containing Helional .
  • Compatibility with Other Ingredients: Research indicates that Helional can be blended effectively with various other fragrance compounds without significant loss of its characteristic scent .

Helional shares structural similarities with several other aromatic aldehydes and fragrance compounds. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
Cyclamen AldehydeC₁₁H₁₄OMore floral and intense than Helional
MelonalC₉H₁₈OFruity scent; less complex than Helional
CaloneC₁₁H₁₄OMarine scent; more powerful than Helional
HeliotropinC₉H₁₀O₂Precursor to Helional; sweeter scent

Helional is unique due to its balanced profile that combines floral and ozonic notes without being overpowering. It is less aldehydic than Cyclamen Aldehyde and less fruity than Melonal, making it versatile for various applications in perfumery .

Traditional Chemical Synthesis Routes from Piperonal Derivatives

The conventional synthesis of Helional involves a crossed-aldol condensation between piperonal (3,4-methylenedioxybenzaldehyde) and propanal, followed by selective hydrogenation of the intermediate α,β-unsaturated aldehyde (Fig. 1). Key steps include:

  • Aldol Condensation: Piperonal reacts with propanal under basic conditions (e.g., NaOH) to form 3-(3,4-methylenedioxyphenyl)-2-methylpropenal.
  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Rh/Al₂O₃) reduces the alkene to yield racemic Helional.

Table 1: Traditional Synthesis Parameters

ParameterConditionsYield (%)Selectivity (%)
Catalyst5% Pd/C, Rh/Al₂O₃80–9095–99
Temperature60–80°C
Pressure (H₂)1.0–3.0 MPa
SolventToluene, CH₂Cl₂

This method, while reliable, faces challenges such as catalyst deactivation and the need for high-purity starting materials.

Novel Chemo-Enzymatic Asymmetric Synthesis Strategies

Recent advancements employ ene-reductases (ERs) for asymmetric hydrogenation, enabling enantioselective production of (R)- or (S)-Helional. Notable systems include:

  • YqjM (Bacillus subtilis): Delivers (R)-Helional with 53% enantiomeric excess (ee).
  • OPR3 (Lycopersicon esculentum): Achieves (S)-Helional at 97% ee using NADPH cofactors.

Mechanistic Insight: ERs facilitate hydride transfer to the β-carbon of the α,β-unsaturated intermediate, with protonation at the α-carbon via conserved tyrosine residues.

Table 2: Enzymatic Performance Metrics

Enzymeee (%)Substrate Conversion (%)Cofactor
YqjM53 (R)85NADPH
OPR397 (S)92NADPH
NCR (Zymomonas mobilis)89 (S)78NADH

This approach reduces reliance on toxic metal catalysts and aligns with green chemistry principles.

Optimization of Crossed-Aldol Condensation Techniques

Efforts to enhance aldol efficiency focus on:

  • Organocatalysts: L-Proline derivatives improve stereoselectivity (up to 99% ee) via enamine-mediated pathways.
  • Solvent Engineering: t-Butyl methyl ether (TBME) minimizes side reactions while stabilizing intermediates.
  • Stepwise Addition: Controlled introduction of propanal prevents self-condensation, boosting yields to >90%.

Case Study: Using L-prolinamide (20 mol%), the aldol adduct forms in 93% yield with 68% ee, rising to 98% ee at −35°C.

Hydrogenation Protocols for Intermediate Alkene Reduction

Critical to avoiding over-reduction, hydrogenation protocols leverage:

  • Mono-Rh/Al₂O₃: Achieves 100% substrate conversion and 99% selectivity at 80°C and 1.0 MPa H₂.
  • Bimetallic Catalysts: Pd-Cu/Al₂O₃ alloys exhibit lower activity due to Cu oxide/hydroxide surface species.

Table 3: Catalyst Performance Comparison

CatalystConversion (%)Selectivity (%)Byproducts
Rh/Al₂O₃10099<1% chlorides
Pd-Cu/Al₂O₃457215% hydrocarbons

Green Chemistry Approaches in Industrial-Scale Manufacturing

Sustainable practices include:

  • Solvent Recovery: Trichloromethane and toluene are recycled via distillation, reducing waste.
  • Biocatalytic Routes: ERs coupled with glucose dehydrogenases enable cofactor regeneration, lowering NADPH costs.
  • Waste Minimization: Sodium bicarbonate neutralizes HCl byproducts, generating recyclable NaCl.

Industrial Case: Madar Corporation’s GMO-free process uses Rh/Al₂O₃ and achieves 99% purity with <0.1% residual solvents.

Stable isotope ratio mass spectrometry has emerged as a powerful technique for characterizing helional-derived MDA samples. A landmark study analyzed δ²H, δ¹³C, δ¹⁵N, and δ¹⁸O values across multiple synthesis batches, revealing distinct isotopic fingerprints that persist through chemical transformations [2]. The methodology involved:

  • Multi-element EA/IRMS analysis: Simultaneous measurement of carbon, hydrogen, nitrogen, and oxygen isotopes in precursor materials and reaction intermediates
  • Plackett-Burman experimental design: Systematic evaluation of seven reaction parameters affecting isotopic fractionation during amide formation
  • GC/FID purity verification: Ensuring analytical reliability through rigorous chromatographic purity assessments (>98% for all analyzed samples) [2]

Key findings demonstrated that helional's δ¹³C values (-27.77‰) showed minimal fractionation (±0.24‰) during conversion to methylenedioxyphenylpropanamide (MMDPPA) intermediates, while δ¹⁵N values exhibited significant batch-dependent variations (+4.04‰ to +7.61‰) depending on hydroxylamine hydrochloride sources [2]. This preservation of carbon isotopic signatures enables direct linkage of final MDA products to precursor batches.

Carbon-13/Nitrogen-15 Fractionation Patterns

The synthesis pathway from helional to MDA reveals distinct fractionation behaviors for carbon and nitrogen isotopes:

Carbon-13 dynamics:

  • δ¹³C values remain stable (±0.15‰) through aldol condensation and hydrogenation steps
  • Only minor fractionation (-0.47‰ to +0.24‰) occurs during reductive amination to MDA [2]
  • This conservation enables reliable backward-tracing to helional precursors using carbon isotopic signatures

Nitrogen-15 fractionation:

  • Hydroxylamine hydrochloride sources dictate δ¹⁵N values in final products
  • Basic aqueous conditions during amide formation cause preferential loss of ¹⁴N through NH₃/N₂O off-gassing, enriching residual reagents in ¹⁵N (+6.89‰ average increase) [2]
  • Organic solvent methods show reduced δ¹⁵N fractionation (+1.61‰) due to stabilized hydroxylamine [2]

A comparative analysis of two hydroxylamine batches (δ¹⁵N = +2.19‰ vs -77.39‰) produced MDA with δ¹⁵N values differing by 79.58‰, demonstrating the critical role of nitrogen source selection in isotopic profiling [2].

Oxygen-18 Dynamics in Precursor Transformation

Oxygen isotope analysis provides unique insights into synthetic route determination:

  • Method 1 (Hydroxylamine route):

    • The third oxygen in MMDPPA derives exclusively from hydroxylamine (Fig. 1)
    • δ¹⁸O values shifted +3.15‰ to +8.65‰ relative to helional [2]
    • Hydroxylamine batch δ¹⁸O differences (+19.78‰ vs +30.67‰) directly translated to MMDPPA variations [2]
  • Method 2 (Hydrogen peroxide route):

    • Oxygen incorporation from H₂O₂ creates distinct δ¹⁸O profiles
    • Peroxide-derived oxygen atoms showed 18.22‰ depletion compared to hydroxylamine routes [2]

These oxygen isotopic shifts create chemically encoded records of reaction mechanisms, enabling forensic analysts to distinguish between synthetic pathways even in finished MDA products.

Tactical Intelligence Applications

Stable isotope analysis of helional-derived MDA provides three key tactical intelligence advantages:

  • Precursor batch linking:

    • Matching δ¹³C values between MDA (-27.73‰) and seized helional (-27.77‰) confirmed common origin in Australian casework [2]
    • Carbon isotopic stability allows database construction for geographic sourcing
  • Manufacturing method identification:

    • δ¹⁸O values >+20‰ indicate hydroxylamine routes, while values <+15‰ suggest peroxide-based syntheses [2]
    • Hydrogen isotope ratios (δ²H +5.24‰ to +10.30‰) correlate with reduction methods [2]
  • Network operation tracking:

    • Batch-specific δ¹⁵N variations (+4.11‰ to +7.61‰) revealed use of multiple hydroxylamine suppliers in single production facilities [2]
    • Isotopic fingerprints enabled differentiation of parallel synthesis lines in UK trafficking cases [2]

Batch-Specific Isotopic Signatures

Comprehensive profiling of 13 MDA batches synthesized from helional revealed reproducible isotopic patterns with forensic utility:

Signature Typeδ¹³C Range (‰)δ¹⁵N Range (‰)δ¹⁸O Range (‰)
Precursor (helional)-27.73 to -27.71N/A+12.33
Intermediate (MMDPPA)-27.76 to -27.69+4.04 to +7.61+15.47 to +20.98
Final Product (MDA)-27.75 to -27.70+0.86 to +1.61+15.24 to +16.22

Critical findings include:

  • Carbon persistence: 99.8% preservation of helional's δ¹³C through synthesis [2]
  • Nitrogen stratification: δ¹⁵N values separated by 81.9‰ between batches using different hydroxylamine sources [2]
  • Precipitation effects: HCl salt formation introduced additional δ²H (+7.52‰) and δ¹⁵N (+1.61‰) fractionation [2]

These batch-specific signatures enable forensic chemists to establish manufacturing timelines, identify precursor suppliers, and map distribution networks through isotopic triangulation.

Physical Description

Liquid
Pale yellow to yellow clear oily liquid / Floral, fresh, melon, ozone, marine aroma

XLogP3

2.2

Density

1.158-1.169

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (97.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1205-17-0

Wikipedia

3-(3,4-methylenedioxyphenyl)-2-methylpropanal

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1,3-Benzodioxole-5-propanal, .alpha.-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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